N-Methyl-methamidophos

説明

BenchChem offers high-quality N-Methyl-methamidophos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-methamidophos including the price, delivery time, and more detailed information at info@benchchem.com.

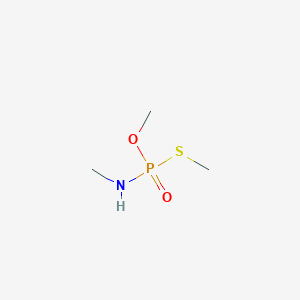

Structure

3D Structure

特性

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZIYDMHFXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875563 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28167-49-9 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-methamidophos mechanism of action on acetylcholinesterase

Future research should focus on developing broad-spectrum oxime reactivators that are effective against a wider range of aged organophosphates and possess better blood-brain barrier penetration. [21]Additionally, exploring strategies to retard the aging process or to realkylate the aged enzyme could open new avenues for post-exposure treatment. [16]

References

-

Methamidophos - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methamidophos. PubChem Compound Database. Retrieved from [Link]

-

Albuquerque, E. X., et al. (1998). Methamidophos: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release. Journal of Pharmacology and Experimental Therapeutics, 284(3), 1039-1049. Retrieved from [Link]

-

Skrinjaric-Spoljar, M., et al. (1979). The mechanism of ageing of phosphonylated acetylcholinesterase. Biochimica et Biophysica Acta (BBA) - Enzymology, 580(2), 300-307. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formulas of methamidophos and acephate. Retrieved from [Link]

-

Masson, P. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15410. Retrieved from [Link]

-

Keeley, L. (2011, October 26). Acetylcholinesterase and Insecticide Inhibition. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6682. Retrieved from [Link]

-

Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

-

Lotti, M., & Johnson, M. K. (1978). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Biochemical Journal, 171(3), 759-762. Retrieved from [Link]

-

Kuca, K., et al. (2020). Oxime-mediated reactivation of organophosphate-inhibited acetylcholinesterase with emphasis on centrally-active oximes. Neurotoxicology, 80, 91-100. Retrieved from [Link]

-

Taylor, P., & Radic, Z. (2021). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science, 30(9), 1735-1750. Retrieved from [Link]

-

Public Health Toxicology. (2023, September 28). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase. Retrieved from [Link]

-

Dr.Oracle. (2025, July 28). What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure? Retrieved from [Link]

-

Amitai, G., et al. (1998). Acceleration of Oxime-Induced Reactivation of Organophosphate-Inhibited Fetal Bovine Serum Acetylcholinesterase by Monoquaternary and Bisquaternary Ligands. Biochemical Pharmacology, 56(6), 757-764. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of reactivation of OP-inhibited AChE with oximate anion,... Retrieved from [Link]

-

Alza-channel. (2017, December 29). Organophosphate Poisoning animation. YouTube. Retrieved from [Link]

-

Proteopedia. (2018, December 16). Human Acetylcholinesterase. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, February 21). AChE Aging time of organophosphorus compounds containing hydroxyl groups. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Acetylcholinesterase - Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Chan, K. P., et al. (2015). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 879-887. Retrieved from [Link]

-

Taylor, P., & Radic, Z. (2012). Acetylcholinesterases – the structural similarities and differences. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 603-608. Retrieved from [Link]

Sources

- 1. Methamidophos [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methamidophos: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Oxime-mediated reactivation of organophosphate-inhibited acetylcholinesterase with emphasis on centrally-active oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomerism and Chirality of Methamidophos

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of the stereoisomerism and chirality of the organophosphate insecticide methamidophos. While the query specified N-Methyl-methamidophos, the available scientific literature focuses extensively on the parent compound, methamidophos. This document delineates the foundational principles of its chirality, details field-proven methodologies for enantiomeric separation, and synthesizes data on the differential bioactivity of its stereoisomers. All protocols and mechanistic discussions are grounded in authoritative, cited research to ensure scientific integrity and practical applicability.

Introduction: Defining the Chiral Center of Methamidophos

Organophosphate pesticides represent a significant class of agrochemicals, many of which possess chiral centers, a feature that profoundly influences their biological and environmental interactions.[1][2] Methamidophos (O,S-dimethyl phosphoramidothioate) is a potent, broad-spectrum insecticide and a prime example of a chiral organophosphate.[3] Its chirality arises from the phosphorus atom, which is bonded to four different substituent groups: a methoxy group (-OCH3), a methylthio group (-SCH3), an amino group (-NH2), and a phosphoryl oxygen (=O). This tetrahedral arrangement makes the phosphorus atom an asymmetric center, resulting in the existence of two non-superimposable mirror images, or enantiomers.[3][4]

The compound specified in the topic, N-Methyl-methamidophos, would theoretically also be chiral at the phosphorus center, with the substituents being methoxy, methylthio, a methylamino group (-NHCH3), and the phosphoryl oxygen. However, the body of scientific research has concentrated on the stereochemistry of methamidophos, which is the N-deacylated metabolite of acephate.[5] Therefore, this guide will focus on the well-documented stereoisomerism of methamidophos.

Understanding the stereochemistry of methamidophos is not merely an academic exercise. Enantiomers of a chiral compound often exhibit different biological activities, including toxicity and degradation rates.[6] For methamidophos, these differences are significant, impacting its efficacy as a pesticide and its toxicological profile for non-target organisms.[7][8]

Figure 1: Structure of Methamidophos highlighting the chiral phosphorus center.

Enantioselective Bioactivity: The "Why" Behind the Analysis

The primary driver for investigating the stereoisomerism of methamidophos is the observed enantioselectivity in its biological effects.[8] Racemic methamidophos, the typical form used in commercial applications, is an equimolar mixture of its (+) and (-) enantiomers.[1] However, these enantiomers do not interact with biological systems, such as the target enzyme acetylcholinesterase (AChE), in an identical manner.

Research has conclusively shown that the biotoxicity of methamidophos is enantioselective.[3][8] For instance, in vitro assays demonstrate that the (-)-methamidophos enantiomer is significantly more potent in inhibiting acetylcholinesterases from bovine erythrocytes and Electrophorus electricus—by a factor of 8.0 to 12.4 times—compared to its (+)-form.[7][8] Conversely, the (+)-enantiomer has been found to be 7.0 times more toxic to the aquatic invertebrate Daphnia magna in 48-hour acute toxicity tests.[7][8] Another study noted that the (+)-enantiomer was approximately 6.3 times more potent against houseflies than its (−)-form.[3]

This differential toxicity underscores the critical need for enantioselective analysis. Evaluating the environmental and toxicological risks of methamidophos based solely on data from the racemic mixture can be misleading. A comprehensive risk assessment requires considering the individual bioactivity of each enantiomer.[3][8]

| Enantiomer | Target Organism/Enzyme | Effect | Potency Difference vs. Counter-Enantiomer | Reference |

| (-)-Methamidophos | Bovine & E. electricus AChE | In Vitro Inhibition | 8.0 - 12.4x more potent | [7][8] |

| (+)-Methamidophos | Daphnia magna | In Vivo Acute Toxicity (48h) | 7.0x more toxic | [7][8] |

| (+)-Methamidophos | Houseflies | Insecticidal Potency | 6.3x more potent | [3] |

| (+)-Methamidophos | Hen Plasma Butyrylcholinesterase (BChE) | In Vitro Inhibition (IC50) | ~3x more potent (lower IC50) | [9] |

Experimental Protocols: Separation and Characterization of Stereoisomers

The separation of methamidophos enantiomers is a challenging analytical task that necessitates the use of chiral chromatography. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective and widely cited method.[2][4]

This protocol is synthesized from established methodologies for the successful separation of methamidophos enantiomers.[3][7][8][9]

Objective: To achieve baseline separation of (+)-methamidophos and (-)-methamidophos from a racemic standard for analytical quantification or semi-preparative collection.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Circular Dichroism (CD) detector.

-

Chiral Stationary Phase: Chiralcel OD column (Cellulose tris(3,5-dimethylphenylcarbamate)) is frequently reported as successful.[7][8][9]

-

Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol.

-

Racemic methamidophos standard.

Step-by-Step Methodology:

-

System Preparation:

-

Equilibrate the HPLC system and the Chiralcel OD column with the prepared mobile phase until a stable baseline is achieved. The causality here is crucial: column equilibration ensures that the chiral stationary phase is fully solvated by the mobile phase, providing a consistent and reproducible interaction environment for the analyte enantiomers.

-

-

Mobile Phase Composition:

-

Prepare a mobile phase consisting of n-hexane and isopropanol. A commonly effective ratio is 80:20 (v/v) n-hexane/isopropanol .[3] The polarity of the mobile phase is a critical parameter; adjusting the percentage of the alcohol modifier (isopropanol) allows for the fine-tuning of retention times and resolution. A less polar mobile phase generally increases retention and can improve separation on polysaccharide-based CSPs.

-

-

Chromatographic Conditions:

-

Flow Rate: Set to 0.5 mL/min.[3] This lower flow rate increases the residence time of the enantiomers on the column, allowing for more interaction cycles with the chiral selectors of the CSP, thereby enhancing the chances of a successful separation.

-

Column Temperature: Maintain at ambient temperature or a controlled 25°C for reproducibility.

-

Detection: Utilize a UV detector at an appropriate wavelength (e.g., 210-220 nm) or a CD detector for simultaneous confirmation of elution order and optical rotation.

-

-

Sample Injection and Analysis:

-

Self-Validation and Confirmation:

-

The protocol's trustworthiness is established by its reproducibility. Run multiple injections to confirm stable retention times and resolution.

-

If a CD detector is available, the separated enantiomers will yield positive and negative peaks, confirming their distinct chiroptical properties and validating the separation.[3]

-

Figure 2: Experimental workflow for the chiral separation of methamidophos by HPLC.

Broader Implications and Future Directions

The study of methamidophos stereoisomerism has significant implications for regulatory science, environmental toxicology, and the development of next-generation pesticides.

-

Regulatory Frameworks: The pronounced differences in enantiomer toxicity suggest that chiral pesticides should be evaluated on an enantiomer-specific basis.[7][8] Regulatory bodies may need to update guidelines to require data on individual stereoisomers, leading to more accurate environmental risk assessments.

-

Environmental Fate: Enantiomers can exhibit different degradation rates in soil and water, leading to shifts in the enantiomeric ratio in the environment over time. Understanding this stereoselective degradation is crucial for predicting the persistence and long-term impact of the pesticide.

-

Pesticide Development: There is a potential to develop "enantio-pure" pesticides, using only the more active and less environmentally harmful enantiomer. This approach, often termed "chiral switching," could lead to products with higher efficacy at lower application rates, reducing the overall chemical load on the environment.

Future research should focus on the in vivo metabolic pathways of individual methamidophos enantiomers and the mechanisms underlying their selective toxicity. Furthermore, developing more robust and cost-effective analytical methods for routine enantioselective monitoring in environmental and food samples remains a key objective.

References

-

Title: Enantiomeric Resolution and Biotoxicity of Methamidophos Source: ResearchGate URL: [Link]

-

Title: Enantiomeric Resolution and Biotoxicity of Methamidophos Source: ACS Publications URL: [Link]

-

Title: Methamidophos | C2H8NO2PS | CID 4096 Source: PubChem - NIH URL: [Link]

-

Title: Enantiomeric resolution and biotoxicity of methamidophos Source: PubMed URL: [Link]

-

Title: The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases Source: PMC - NIH URL: [Link]

-

Title: Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue Source: PubMed URL: [Link]

-

Title: Chemo- and enantioselective analysis of high hydrophilic organophosphate pesticides by liquid chromatography under different elution modes Source: BV FAPESP URL: [Link]

-

Title: Chirality of organophosphorus pesticides: analysis and toxicity Source: PubMed URL: [Link]

-

Title: Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation Source: MDPI URL: [Link]

-

Title: Semipreparative enantioseparation of methamidophos by HPLC-UV and preliminary in vitro study of butyrylcholinesterase inhibition Source: PubMed URL: [Link]

- Title: Preparation method of high-content methamidophos Source: Google Patents URL

-

Title: Chirality of organophosphorus pesticides: Analysis and toxicity Source: ResearchGate URL: [Link]

Sources

- 1. Chirality of organophosphorus pesticides: analysis and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric resolution and biotoxicity of methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Semipreparative enantioseparation of methamidophos by HPLC-UV and preliminary in vitro study of butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-methamidophos degradation pathways in soil and water

An In-depth Technical Guide to the Degradation Pathways of Methamidophos in Soil and Water

Authored by: Gemini, Senior Application Scientist

Abstract

Methamidophos, a potent organophosphate insecticide, has been extensively used in agriculture, leading to its widespread presence in soil and water ecosystems. Due to its neurotoxicity and potential for environmental contamination, understanding its fate and degradation is of paramount importance. This technical guide provides a comprehensive overview of the biotic and abiotic degradation pathways of methamidophos. We delve into the microbial and chemical mechanisms responsible for its transformation, identify key degradation products, and examine the environmental factors that govern these processes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers studying the environmental fate of methamidophos, ensuring a robust and self-validating approach to data generation.

Introduction to Methamidophos

Methamidophos (O,S-Dimethyl phosphoramidothioate) is a broad-spectrum systemic insecticide and acaricide. It is also notable for being the primary and more toxic metabolite of the insecticide acephate.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in both insects and mammals.[1] The extensive use and inherent toxicity of methamidophos have raised significant environmental and health concerns, necessitating a thorough understanding of its degradation pathways to develop effective remediation strategies.[2][3]

The degradation of methamidophos in the environment is a complex process governed by two primary types of mechanisms: biotic degradation, mediated by living organisms, and abiotic degradation, which involves chemical and physical processes.[4]

Core Degradation Pathways

The transformation of methamidophos in soil and water proceeds through various interconnected pathways, which can be broadly categorized as biotic and abiotic.

Biotic Degradation: The Microbial Contribution

Biotic degradation is the breakdown of chemical compounds by microorganisms, such as bacteria and fungi, and is a crucial process for detoxifying pesticide-contaminated environments.[4] Microorganisms can utilize pesticides as a source of carbon, nitrogen, or phosphorus for their growth.[4][5]

Mechanisms and Key Microorganisms:

The microbial degradation of methamidophos primarily involves the enzymatic cleavage of its phosphoester bonds. Several bacterial and fungal species have been identified as capable of degrading methamidophos and its parent compound, acephate.[2]

-

Bacteria: Genera such as Pseudomonas, Bacillus, Sphingobium, Ochrobactrum, and Enterobacter have demonstrated the ability to degrade organophosphate pesticides.[4][6] For instance, Pseudomonas aeruginosa strain Is-6 can utilize acephate as a sole source of carbon and phosphorus.[7]

-

Fungi: Fungi like Penicillium oxalicum and Aspergillus sp. have also been shown to effectively degrade methamidophos, often through co-metabolism with other carbon sources.[2][6]

Enzymatic Pathways:

The key enzymes involved in the initial steps of methamidophos biodegradation are hydrolases, specifically phosphotriesterases (PTEs) and phosphoamide hydrolases.[2][7]

-

Hydrolysis of the P-N Bond: The degradation pathway is often initiated by the hydrolysis of the P-N amide bond by a phosphoamide hydrolase.[7]

-

Cleavage of P-O and P-S Bonds: Following the initial hydrolysis, phosphotriesterases (PTEs) act on the resulting intermediate, O,S-dimethyl hydrogen thiophosphate, cleaving the P-O and P-S bonds.[7]

This enzymatic cascade breaks down methamidophos into simpler, less toxic molecules such as phosphoric acid, methanol, and methyl mercaptan.[7] The methyl mercaptan can be further metabolized to dimethyl sulfide and dimethyl disulfide.[7]

Abiotic Degradation: Physicochemical Processes

Abiotic degradation involves non-biological processes that break down methamidophos. The primary mechanisms are hydrolysis and photodegradation.[4]

A. Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis for methamidophos is highly dependent on pH and temperature.[1][8]

-

Effect of pH: Methamidophos is relatively stable in neutral to slightly acidic conditions (pH 3-7).[1] However, its degradation accelerates significantly under alkaline (basic) conditions. For example, the half-life (DT50) at 22°C is 110 hours at pH 7 but decreases to 72 hours at pH 9.[1] At a more acidic pH of 2 and a higher temperature of 40°C, 50% decomposition occurs in 140 hours.[8]

-

Effect of Temperature: Increased temperature generally accelerates the rate of hydrolysis.[4][6]

B. Photodegradation and Advanced Oxidation Processes (AOPs): Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In water, this process can be a significant pathway for methamidophos removal.[6] The efficiency of photodegradation can be dramatically enhanced by the presence of photocatalysts, a technology known as Advanced Oxidation Processes (AOPs).[2]

-

UV/TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a widely studied photocatalyst. When irradiated with UV light, TiO₂ generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can mineralize methamidophos into simpler inorganic compounds.[2][6] Studies have shown that nano TiO₂ can catalyze the degradation of 95% of methamidophos within 4 hours under UV irradiation.[6][7]

-

Other AOPs: Other effective AOPs for methamidophos degradation include the photo-Fenton process (using iron salts and hydrogen peroxide), ozonation, and microwave irradiation, often in combination with oxidizing agents like potassium persulfate (K₂S₂O₈).[2][6][7] Microwave irradiation with K₂S₂O₈ has been reported to degrade over 96% of methamidophos within just 6 minutes.[6][7]

Environmental Factors Influencing Degradation Rates

The persistence and degradation rate of methamidophos are not intrinsic properties alone but are heavily influenced by environmental conditions.[4]

| Factor | Influence on Degradation Rate |

| Soil Moisture | Adequate moisture enhances microbial activity and facilitates chemical hydrolysis, thus accelerating degradation. Both overly dry and waterlogged conditions can inhibit microbial processes.[4] |

| Temperature | Higher temperatures generally increase the rates of both microbial metabolism and chemical reactions like hydrolysis, leading to faster degradation.[4][6] |

| pH | Strongly influences hydrolysis rates. Alkaline conditions (pH > 7) significantly accelerate the chemical breakdown of methamidophos.[1][6] |

| Soil Type & Organic Matter | Soil composition, particularly clay and organic matter content, can affect methamidophos availability through adsorption, potentially slowing degradation.[4][9] |

| Microbial Population | The presence, diversity, and acclimatization of methamidophos-degrading microorganisms are fundamental to the rate of biotic degradation in both soil and water.[4] |

Experimental Protocols for Degradation Studies

To ensure scientific integrity, protocols for studying methamidophos degradation must be robust and self-validating. The following workflows provide a foundation for conducting such experiments.

Protocol 1: Aerobic Soil Degradation Study

This protocol is designed to assess the rate and pathway of methamidophos degradation in soil under controlled aerobic conditions.

Methodology:

-

Soil Collection and Characterization:

-

Collect fresh topsoil (0-15 cm depth) from a site with no recent pesticide application.

-

Sieve the soil (e.g., 2 mm mesh) to remove stones and debris.

-

Characterize the soil for key properties: texture, pH, organic carbon content, and microbial biomass.

-

-

Experimental Setup:

-

Weigh triplicate 100g portions of soil (on a dry weight basis) into 250 mL glass flasks.

-

Adjust soil moisture to 40-60% of its maximum water-holding capacity.

-

Prepare a stock solution of methamidophos in a suitable solvent (e.g., methanol).

-

Fortify the soil samples with the methamidophos solution to achieve a final concentration relevant to agricultural application rates. Include a solvent-only control.

-

Gently mix to ensure uniform distribution and allow the solvent to evaporate in a fume hood.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

Maintain aerobic conditions by ensuring flasks are not sealed airtight or by periodically flushing with air.

-

Maintain soil moisture by adding deionized water as needed based on weight loss.

-

-

Sampling and Analysis:

-

Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

-

At each time point, extract methamidophos and its potential metabolites from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction with a mixture like ethyl acetate and water.[1]

-

Analyze the extracts using a sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][10]

-

-

Data Interpretation:

-

Plot the concentration of methamidophos versus time to determine the degradation kinetics and calculate the half-life (DT50).

-

Identify and quantify any major degradation products.

-

Protocol 2: Analytical Quantification via LC-MS/MS

Accurate quantification is the cornerstone of degradation studies. LC-MS/MS offers high sensitivity and selectivity for analyzing methamidophos residues.[1]

Methodology:

-

Sample Preparation:

-

Extract samples as described in Protocol 1.

-

If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove matrix interferences.[1]

-

Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

-

-

Instrumentation:

-

Liquid Chromatograph (LC): Use a reverse-phase column (e.g., C18) suitable for polar compounds.

-

Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Mass Spectrometer (MS/MS): Operate in positive electrospray ionization (ESI+) mode.

-

-

Method Validation:

-

MRM Transitions: Optimize at least two Multiple Reaction Monitoring (MRM) transitions for methamidophos (one for quantification, one for confirmation). Methamidophos readily protonates to [M+H]⁺ at m/z 142.[1]

-

Calibration: Prepare matrix-matched standards to construct a calibration curve and compensate for matrix effects.[1]

-

Quality Control: Include procedural blanks, fortified blanks (for recovery assessment), and duplicate samples in each analytical batch.

-

-

Quantification:

-

Calculate the concentration of methamidophos in the original sample based on the calibration curve, accounting for dilution factors and sample weight/volume.

-

Conclusion and Future Perspectives

The degradation of methamidophos in soil and water is a multifaceted process driven by both microbial activity and physicochemical forces. Biotic degradation relies on specific enzymatic pathways in microorganisms, while abiotic degradation is largely governed by hydrolysis under alkaline conditions and photodegradation in aqueous environments. The rate of these processes is profoundly influenced by environmental factors such as temperature, pH, and moisture.

Future research should focus on isolating and characterizing more robust microbial strains with high degradation efficiency, particularly those that can completely mineralize the pesticide. Exploring the genetic basis of the degrading enzymes (e.g., opd, mpd genes) can open avenues for genetic engineering and the development of enhanced bioremediation technologies.[2] Furthermore, long-term studies are needed to fully understand the impact of methamidophos and its degradation products on soil health and ecosystem functions.[4]

References

-

Chen, S., Lin, Z., Pang, S., Zhang, W., Mishra, S., & Bhatt, P. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 11, 2045. [Link]

-

Yadav, I. C., Devi, N. L., Singh, R., & Chauhan, A. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

Chen, S., Lin, Z., Pang, S., Zhang, W., Mishra, S., & Bhatt, P. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. ResearchGate. [Link]

-

Chen, S., Lin, Z., Pang, S., Zhang, W., Mishra, S., & Bhatt, P. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]

-

CORESTA. (2019). Methamidophos. CORESTA Agrochemicals Analysis Technical Note TN #003. [Link]

-

National Center for Biotechnology Information. (n.d.). Methamidophos. PubChem Compound Summary for CID 4096. Retrieved from [Link]

-

Chen, S., Lin, Z., Pang, S., Zhang, W., Mishra, S., & Bhatt, P. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. OUCI. [Link]

-

Al-Qaradawi, S. (2010). Photo-Degradation of Methamidophos (An Insecticide) in Water Using Dye-Modified Nano-Crystalline TiO2. Semantic Scholar. [Link]

-

Luo, L., Pu, S., Wang, Y., Xu, Y., & Wen, Y. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]

-

Kumar, A., & Trefi, S. (2015). A review on sample preparation and chromatographic determination of Acephate and Methamidophos in different samples. ResearchGate. [Link]

-

Rotterdam Convention. (2015). Decision Guidance Document Methamidophos. [Link]

-

National Open University of Nigeria. (n.d.). EMT 308 ENVIRONMENTAL ASPECTS OF PESTICIDE AND OTHER TOXICANTS USE. [Link]

Sources

- 1. coresta.org [coresta.org]

- 2. researchgate.net [researchgate.net]

- 3. pic.int [pic.int]

- 4. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 8. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nou.edu.ng [nou.edu.ng]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Fate of N-Methylated Methamidophos Analogs in Mammalian Systems

Abstract

This technical guide provides a comprehensive examination of the metabolic fate of methamidophos, a potent organophosphorus insecticide, within mammalian systems. As direct metabolic studies on N-Methyl-methamidophos are not prevalent in publicly accessible literature, this document establishes a foundational understanding based on the extensive research conducted on its parent compound, methamidophos. We will dissect the absorption, distribution, metabolism, and excretion (ADME) profile of methamidophos, detailing the key enzymatic pathways and resultant metabolites. Furthermore, by drawing parallels with the known metabolism of other N-methylated xenobiotics, this guide will offer scientifically grounded hypotheses on how N-methylation may alter the biotransformation of methamidophos. This document is intended for researchers, toxicologists, and drug development professionals, providing both a thorough review of existing knowledge and a framework for future investigations into related compounds.

Introduction: The Toxicological Significance of Methamidophos

Methamidophos (O,S-dimethyl phosphoramidothioate) is an organophosphate insecticide known for its high toxicity and systemic activity against a broad spectrum of agricultural pests.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[2] The accumulation of acetylcholine at nerve synapses leads to overstimulation and subsequent toxic effects.[2] Methamidophos is also recognized as the primary toxic metabolite of the insecticide acephate, which undergoes bioactivation in both insects and mammals.[3][4]

Understanding the metabolic fate of methamidophos is paramount for several reasons:

-

Risk Assessment: Characterizing its ADME profile helps in determining its persistence in the body, potential for bioaccumulation, and overall risk to non-target organisms, including humans.

-

Detoxification vs. Bioactivation: Metabolic processes can either detoxify the parent compound, rendering it less harmful, or bioactivate it into more potent inhibitors of AChE.

-

Species-Specific Differences: The enzymes responsible for metabolism can vary significantly between species, leading to differential toxicity.

This guide will focus on the established metabolic pathways of methamidophos and extrapolate the potential influence of N-methylation on these processes.

Absorption, Distribution, and Excretion (ADE)

Following exposure through oral, dermal, or inhalation routes, methamidophos is rapidly and extensively absorbed into the systemic circulation.[2][5] Studies in rats using radiolabeled methamidophos have shown that it is quickly distributed throughout the body without significant accumulation in any particular tissue.[5]

The elimination of methamidophos is also rapid, with the majority of the administered dose being excreted, primarily in the urine, within the first 24 to 72 hours.[5] A smaller portion is eliminated through feces and as carbon dioxide in expired air, indicating the complete breakdown of the molecule.[5] The rapid clearance suggests a low potential for long-term bioaccumulation from acute or sub-chronic exposures.

Metabolic Biotransformation

The biotransformation of xenobiotics like methamidophos is typically a two-phase process. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6][7]

Phase I Metabolism of Methamidophos

The primary Phase I metabolic pathways for methamidophos involve hydrolysis and oxidative reactions, leading to the cleavage of the phosphoester bonds. Key enzymatic reactions include:

-

Desmethylation: The removal of one of the methyl groups from the phosphate ester.

-

Desamination: The removal of the amino group.

These reactions result in several identified metabolites that have been detected in the urine of rats.[5] The proposed metabolic degradation pathway involves the transformation of methamidophos into metabolites such as O,S-dimethyl-phosphorothioate, methyl dihydrogen phosphate, and ultimately, phosphoric acid.[5]

Hypothesized Influence of N-Methylation

While direct data on N-Methyl-methamidophos is scarce, the presence of a methyl group on the nitrogen atom would likely introduce additional metabolic pathways:

-

N-Demethylation: A common metabolic reaction for N-methylated compounds, catalyzed by cytochrome P450 (CYP) enzymes. This would result in the formation of the parent compound, methamidophos.

-

N-Oxidation: The N-methyl group could be a target for oxidation by enzymes such as the flavin-containing monooxygenase (FMO) system, potentially leading to the formation of N-hydroxy or N-oxide metabolites.

The interplay between these pathways would determine the rate of detoxification and potential for bioactivation of an N-methylated analog.

Diagram of Proposed Metabolic Pathway

Sources

- 1. Acute effects of acephate and methamidophos on acetylcholinesterase activity, endocrine system and amino acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]

- 3. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 4. Urinary elimination kinetics of acephate and its metabolite, methamidophos, in urine after acute ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. biomed.papers.upol.cz [biomed.papers.upol.cz]

Introduction: Understanding Methamidophos and Its Environmental Significance

An In-depth Technical Guide to the Environmental Fate and Transport of Methamidophos

Methamidophos (O,S-dimethyl phosphoramidothioate) is a highly toxic organophosphate insecticide known for its broad-spectrum efficacy against a wide range of chewing and sucking pests.[1][2] Its environmental presence is of significant concern primarily because it is not only applied directly but is also the primary and more toxic degradation product of another widely used insecticide, acephate.[2][3][4] The use of methamidophos has been severely restricted or banned in many regions, including the European Union, due to risks to consumer health and adverse effects on non-target organisms.[2]

This guide, intended for researchers and environmental scientists, provides a detailed examination of the environmental journey of methamidophos. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical properties and its behavior in the environment. By understanding the mechanisms of its degradation, transport, and potential for exposure, we can better assess its environmental risk and develop effective management and remediation strategies. This document delves into its fundamental physicochemical characteristics, the primary pathways of its degradation (hydrolysis, photolysis, and microbial action), its mobility in soil and water, and its bioaccumulation potential, supported by detailed experimental protocols and data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. For methamidophos, its high polarity and solubility are the defining features that govern its transport and distribution. These properties suggest that the compound will readily partition into water, exhibit high mobility in soil, and have a low potential for bioaccumulation.

Table 1: Key Physicochemical Properties of Methamidophos

| Property | Value | Source |

| Chemical Formula | C₂H₈NO₂PS | [1][2] |

| Molecular Weight | 141.13 g/mol | [5] |

| Appearance | Colorless crystals with a mercaptan-like odor | [2][5][6] |

| Water Solubility | > 200 g/L (Highly Soluble/Miscible) | [1][2] |

| Vapor Pressure | 4.7 mPa (3.5 x 10⁻⁵ mm Hg) at 25°C | [5] |

| Octanol-Water Partition Coefficient (Log Kow) | -0.8 | [5] |

| Chemical Stability | Stable in neutral to moderately acidic conditions (pH 3-8); hydrolyzes in strong acids and alkalis. | [5][6] |

The extremely low Log Kow of -0.8 is a critical indicator.[5] This negative value signifies that methamidophos is highly hydrophilic, meaning it preferentially dissolves in water rather than partitioning into fatty tissues of organisms. This property is the primary reason that bioaccumulation is not a significant concern.[6] Conversely, its high water solubility makes it prone to leaching from soil into groundwater and facilitates its transport in surface waters, classifying it as a "very mobile" compound.[1]

Environmental Degradation: Pathways of Transformation and Removal

Methamidophos is not considered persistent in the environment, with degradation being the primary mechanism of its removal from soil and water systems.[1] The transformation of the parent molecule is driven by a combination of chemical (hydrolysis, photolysis) and biological processes.

Hydrolysis

Hydrolysis is a chemical process where water reacts with the pesticide to break it down. The rate of this reaction for methamidophos is highly dependent on pH. The molecule is relatively stable in neutral and slightly acidic environments but degrades more rapidly under strongly acidic or alkaline conditions.[5][6]

-

Causality: The phosphorus atom in methamidophos is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This attack leads to the cleavage of the P-S or P-O ester bonds. In alkaline conditions, the higher concentration of hydroxide ions (a stronger nucleophile than water) accelerates this degradation.

-

Quantitative Data: Studies have shown that 50% of methamidophos is decomposed in 120 hours (5 days) at 37°C and pH 9, and in 140 hours (5.8 days) at 40°C and pH 2.[5]

A standardized hydrolysis study is crucial for regulatory assessment. The protocol is designed to be self-validating by including sterile conditions, multiple pH values, and control samples.

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application: Add a known concentration of radiolabeled or non-labeled methamidophos to each buffer solution in sterile, sealed vials.

-

Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.

-

Sampling: At predetermined intervals, collect triplicate samples from each pH level.

-

Analysis: Quench the reaction and analyze the samples using a validated method like LC-MS/MS to determine the concentration of the parent compound and identify major degradation products.

-

Data Validation: Calculate the degradation rate constant (k) and the half-life (DT₅₀) for each pH. The use of sterile buffers ensures that the observed degradation is due to hydrolysis alone and not microbial activity.

Caption: Workflow for a standard hydrolysis study.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light energy. While direct aqueous photolysis of methamidophos is considered an insignificant degradation route, with a reported half-life of 90 days, its degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂).[1][3] This process is more relevant for water treatment technologies than for natural environmental attenuation.

-

Mechanism: Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals. These radicals attack the methamidophos molecule, initiating degradation through the cleavage of the P-S, P-N, and P-O bonds.[3] This leads to a cascade of reactions, ultimately resulting in smaller molecules and mineralization to phosphate, sulfate, and carbon dioxide.[3]

Caption: Catalyzed photodegradation pathway of methamidophos.

Microbial Degradation

Biodegradation by soil and water microorganisms is a critical pathway for the dissipation of methamidophos. Its relatively simple structure makes it accessible to a variety of microbial enzymes. The half-life in soil is typically reported to be just a few days, highlighting the efficiency of this process.[6]

-

Key Microorganisms: Numerous bacterial and fungal species have been identified that can degrade methamidophos, including species of Pseudomonas, Bacillus, Hyphomicrobium, and Staphylococcus.[3][4]

-

Biochemical Mechanism: The degradation is primarily enzymatic. Phosphotriesterases (PTEs) are key enzymes that catalyze the hydrolysis of the phosphoester bonds in organophosphates. The process often involves the cleavage of the P-S bond, releasing methyl mercaptan, which can be further metabolized by bacteria into dimethyl sulfide and dimethyl disulfide.[3]

Caption: Simplified microbial degradation pathway.

Environmental Transport and Mobility

The transport of methamidophos is dominated by its interaction with water. Its high water solubility and low affinity for soil organic matter result in high mobility.

Mobility in Soil

Methamidophos is characterized by very high mobility in soil, posing a significant risk for the contamination of groundwater.[1] It does not bind strongly to soil particles and therefore moves readily with soil water.

-

Persistence: The soil half-life is short, generally only a few days, due to rapid microbial degradation.[6] This rapid breakdown mitigates some of the risk associated with its high mobility, as the compound may degrade before it can leach to significant depths. However, in coarse-textured soils with low microbial activity or under heavy rainfall conditions, the potential for leaching remains high.

Transport in Aquatic Systems

Once in an aquatic environment, either through direct application, runoff, or leaching, methamidophos dissolves readily. It is not expected to persist in water systems for long periods due to hydrolysis and microbial degradation.[1] However, its high acute toxicity to aquatic organisms means that even transient concentrations can have significant adverse effects.[1][7]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. For methamidophos, the potential for bioaccumulation is extremely low.

-

Scientific Rationale: As established, the low octanol-water partition coefficient (Log Kow = -0.8) indicates that methamidophos is hydrophilic.[5] It does not readily partition into and accumulate in the fatty tissues of organisms. Therefore, bioaccumulation is not an expected environmental fate for this compound.[6] The primary toxicological risk comes from acute exposure rather than long-term accumulation in the food chain.

Authoritative Analytical Methodology: LC-MS/MS

Accurate and reliable quantification of methamidophos in environmental samples is essential for risk assessment and regulatory compliance. The physicochemical properties of methamidophos present challenges for older analytical techniques.

-

The Challenge with Gas Chromatography (GC): As a highly polar compound, methamidophos performs poorly with traditional GC analysis. It often exhibits peak tailing and can be susceptible to matrix effects in the hot injection port, leading to poor accuracy and reproducibility.[2]

-

The Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of polar pesticides like methamidophos.[2] It separates compounds in the liquid phase, avoiding the thermal degradation issues of GC, and provides exceptional sensitivity and selectivity through mass-based detection.

Self-Validating LC-MS/MS Protocol

This protocol ensures trustworthiness through the use of internal standards and matrix-matched calibration, which corrects for signal suppression or enhancement caused by co-extracted components from the sample matrix (e.g., soil, water, plant material).

-

Sample Extraction:

-

Homogenize the sample (e.g., 10g of soil).

-

Extract with a suitable solvent, such as a mixture of ethyl acetate and water or methanol, which is effective due to the compound's solubility.[2]

-

Incorporate an isotopically labeled internal standard (e.g., Methamidophos-d₆) at the beginning of the extraction to account for losses during sample preparation.

-

Shake or sonicate vigorously, then centrifuge to separate the solid and liquid phases.

-

-

Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be used to remove interfering compounds. However, modern LC-MS/MS is often robust enough to allow for direct injection of diluted extracts ("dilute-and-shoot").

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extract on a reverse-phase C18 or a polar-embedded column suitable for polar compounds.

-

Ionization: Use electrospray ionization in positive mode (ESI+), as methamidophos readily protonates to form the [M+H]⁺ ion at m/z 142.[2]

-

Detection (MS/MS): Monitor specific mass transitions in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification. The two most common transitions are m/z 142 → 94 (quantifier) and m/z 142 → 125 (qualifier).[2]

-

-

Quantification and Validation:

-

Create a calibration curve using matrix-matched standards (standards prepared in a blank extract of the same matrix type as the samples).

-

Quantify the analyte by comparing its peak area ratio relative to the internal standard against the matrix-matched calibration curve. This dual correction system provides a highly accurate and self-validating result.

-

Caption: Workflow for robust LC-MS/MS analysis.

Conclusion

The environmental profile of methamidophos is one of high mobility and high toxicity, offset by low persistence and a negligible potential for bioaccumulation. Its fate is primarily driven by its high water solubility, which facilitates transport into aquatic systems, and its susceptibility to rapid microbial degradation in soil and water. While this rapid degradation limits its persistence, the compound's mobility creates a clear risk of groundwater and surface water contamination following application. The primary environmental and toxicological concern is not long-term accumulation but rather the potential for acute effects on non-target organisms resulting from direct exposure. Therefore, understanding its environmental transport and fate is paramount for developing agricultural practices and regulatory frameworks that protect sensitive ecosystems and human health.

References

-

University of Hertfordshire. (2025, October 20). Methamidophos (Ref: ENT 27396). PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Methamidophos. FAO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methamidophos. PubChem Compound Database. Retrieved from [Link]

-

CORESTA. (2019, November). Methamidophos. Agrochemicals Analysis Technical Note. Retrieved from [Link]

-

Li, W., et al. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 11, 1891. Retrieved from [Link]

-

Li, W., et al. (2020, August 18). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. PubMed. Retrieved from [Link]

-

Rotterdam Convention. (2015, September 15). Decision Guidance Document Methamidophos. Retrieved from [Link]

Sources

- 1. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]

- 2. coresta.org [coresta.org]

- 3. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methamidophos [fao.org]

- 7. pic.int [pic.int]

An In-depth Technical Guide to the Synthesis and Metabolic Investigation of N-hydroxymethamidophos

This guide provides a comprehensive technical overview of N-hydroxymethamidophos, a potential key metabolite in the bioactivation of the organophosphorus insecticide methamidophos. We will explore the synthetic route to obtain this compound for analytical and toxicological studies, delve into the evidence supporting its formation in biological systems, and outline the methodologies for its detection and characterization. This document is intended for researchers, toxicologists, and professionals in drug and pesticide development who require a deep understanding of pesticide metabolism and toxicology.

Introduction: The Case for Methamidophos Bioactivation

Methamidophos, O,S-dimethyl phosphoramidothioate, is a potent systemic organophosphorus insecticide and acaricide used to control a wide range of chewing and sucking insects on various crops.[1][2] Its mode of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and, ultimately, paralysis and death of the insect.[5]

Interestingly, methamidophos is itself a primary metabolite of another insecticide, acephate, formed by N-deacylation.[6][7] A critical observation in the toxicology of methamidophos is the significant discrepancy between its in vitro and in vivo toxicity. It is a relatively weak inhibitor of AChE in a laboratory setting compared to its potent effects when administered to a living organism, which strongly suggests that it undergoes metabolic bioactivation to a more potent inhibitor.[8] While S-oxidation was initially proposed, subsequent research has pointed towards N-hydroxylation as a more plausible bioactivation pathway, leading to the formation of N-hydroxymethamidophos.[8][9] The synthesis and study of this candidate metabolite are therefore crucial to understanding the true toxicological profile of methamidophos.

Part 1: Chemical Synthesis of N-hydroxymethamidophos

The synthesis of N-hydroxymethamidophos is essential for obtaining an analytical standard to confirm its presence in biological systems and to directly assess its toxicological properties. The primary challenge in its synthesis and handling is its inherent instability, particularly in aqueous solutions at physiological pH.[8][10]

Rationale for the Synthetic Approach

The synthesis described by Mahajna and Casida (1998) provides a viable route to obtain N-hydroxymethamidophos.[8][10] The strategy involves the formation of the phosphorus-nitrogen bond by reacting a suitable phosphoryl chloride precursor with a protected hydroxylamine derivative, followed by deprotection. This approach circumvents the direct use of highly reactive and unstable hydroxylamine with the phosphoryl chloride.

Synthetic Pathway Workflow

The synthesis proceeds in two main steps: coupling and desilylation.

Caption: Synthetic pathway for N-hydroxymethamidophos.

Detailed Experimental Protocol

Step 1: Synthesis of the Silylated Intermediate

-

Reagents and Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve O,S-dimethyl phosphoramidochloridothioate in an anhydrous inert solvent such as toluene.

-

Reaction: Cool the solution in an ice bath. Add bis(trimethylsilyl)hydroxylamine dropwise to the cooled solution with continuous stirring under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

-

Workup: Once the reaction is complete, the resulting trimethylsilyl chloride byproduct and the solvent can be removed under reduced pressure. The crude silylated intermediate is typically used in the next step without extensive purification due to its sensitivity.

Step 2: Desilylation to Yield N-hydroxymethamidophos

-

Reagents and Setup: Dissolve the crude silylated intermediate from Step 1 in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Reaction: Gently add a mild acid (e.g., dilute HCl) to facilitate the removal of the trimethylsilyl protecting groups. The reaction should be kept at a low temperature to minimize the degradation of the final product.

-

Purification: The final product, N-hydroxymethamidophos, is highly polar and unstable. Purification can be attempted using rapid chromatographic techniques at low temperatures, such as flash chromatography on silica gel with a polar solvent system.

-

Characterization: The structure of the synthesized N-hydroxymethamidophos should be confirmed using spectroscopic methods, such as ¹H NMR, ³¹P NMR, and mass spectrometry, performed promptly after synthesis.

Part 2: N-hydroxymethamidophos as a Putative Metabolite

The bioactivation of methamidophos is thought to be a critical step in its toxicity. The N-hydroxylation pathway represents a key hypothesis in this process.

The Role of Cytochrome P450

Metabolism of many xenobiotics, including pesticides, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes.[11][12][13] These monooxygenases are capable of introducing an oxygen atom into a wide variety of substrates, a crucial step in detoxification or, in some cases, activation.[13] N-hydroxylation of the phosphonamide moiety of methamidophos is a plausible reaction catalyzed by CYP enzymes.[8] Evidence for the involvement of oxidases comes from studies where inhibitors of these enzymes, such as methimazole and N-benzylimidazole, delay the onset of poisoning symptoms from methamidophos.[8]

Instability and Subsequent Reactions

A key finding is the instability of N-hydroxymethamidophos, which has a half-life of only 10 minutes at 37°C and pH 7.4.[8][10] This instability leads to rapid decomposition through two proposed novel mechanisms:[8][10]

-

N→O Rearrangement (Mechanism A): The N-hydroxy group rearranges to form MeO(MeS)P(O)ONH₂, which then hydrolyzes to the less toxic O,S-dimethylphosphoric acid.

-

Fragmentation via a Metaphosphate Analogue (Mechanism B): This pathway is proposed to involve tautomerism to a phosphimino form, which eliminates methyl mercaptan (MeSH) to form a highly reactive metaphosphorimidate intermediate, [MeOP(O)=NOH]. This intermediate is then trapped by water or other nucleophiles.

Caption: Proposed metabolic activation and subsequent decomposition of N-hydroxymethamidophos.

Part 3: Analytical Methodologies

Detecting the highly polar and unstable N-hydroxymethamidophos in a complex biological matrix is challenging. The analytical workflow must be rapid and sensitive.

Sample Preparation and Extraction

For in vitro studies using liver microsomes or other enzyme systems, the reaction is typically quenched by adding a cold organic solvent like acetonitrile or methanol to precipitate proteins. For biological samples like urine or blood, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[14] Given the polarity of the target analyte, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges would be appropriate.

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of methamidophos and its polar metabolites.[2][14]

-

Chromatography: Due to its high polarity, N-hydroxymethamidophos exhibits poor retention on traditional C18 columns. HILIC or mixed-mode chromatography columns are better suited for retaining and separating this compound.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for detection in complex matrices.[15] Electrospray ionization (ESI) in positive ion mode is typically effective for organophosphorus compounds.

Experimental Workflow for Detection

Caption: General analytical workflow for the detection of N-hydroxymethamidophos.

| Parameter | Setting | Rationale |

| Chromatography Column | HILIC or Mixed-Mode | Provides retention for highly polar analytes. |

| Mobile Phase | Acetonitrile/Water with buffer | Typical for HILIC separations. |

| Ionization Source | ESI (Positive Mode) | Good ionization efficiency for this class of compounds. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of N-hydroxymethamidophos | Selects the parent molecule. |

| Product Ions (Q3) | Specific fragments | Used for confirmation and quantification. |

Table 1: Key parameters for LC-MS/MS analysis.

Part 4: Toxicological Significance and Mechanism

The ultimate toxic effect of methamidophos is the inhibition of acetylcholinesterase. The bioactivation to a more reactive species is central to its potency.

Acetylcholinesterase Inhibition

AChE functions by hydrolyzing acetylcholine into choline and acetic acid, terminating the nerve signal. Organophosphates, including methamidophos and its putative active metabolites, act as irreversible inhibitors by phosphorylating a serine residue in the active site of the enzyme.[5] This covalent modification renders the enzyme non-functional.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an organophosphate (OP).

While synthesized N-hydroxymethamidophos itself appears less potent than the parent compound as an AChE inhibitor in vitro, this is likely due to its rapid hydrolysis.[10] The bioactivation hypothesis posits that either N-hydroxymethamidophos is a potent, short-lived inhibitor at the site of its formation, or that its subsequent decomposition product, the highly electrophilic metaphosphorimidate intermediate, is the ultimate phosphorylating agent responsible for the enhanced in vivo toxicity.

Conclusion

The study of N-hydroxymethamidophos is a prime example of the critical role that metabolic activation plays in the toxicology of xenobiotics. This guide has detailed the synthetic pathway necessary to produce this unstable metabolite, providing a foundation for its use as an analytical standard. The proposed metabolic pathway, driven by cytochrome P450 enzymes, leads to a highly reactive molecule that rapidly decomposes, potentially forming the ultimate toxic species. The analytical challenges posed by its polarity and instability can be overcome with modern techniques like HILIC-LC-MS/MS. A thorough understanding of this bioactivation pathway is not merely an academic exercise; it is fundamental for accurate risk assessment of methamidophos exposure and provides a framework for investigating the metabolism of other phosphonamide pesticides. Future research should focus on definitively identifying the reactive intermediate in vivo and characterizing the specific CYP isozymes responsible for this critical bioactivation step.

References

-

Methamidophos | C2H8NO2PS | CID 4096 - PubChem - NIH . PubChem. [Link]

-

Methamidophos (Ref: ENT 27396) - AERU - University of Hertfordshire . Pesticide Properties DataBase (PPDB). [Link]

-

Methamidophos - Food and Agriculture Organization of the United Nations . FAO. [Link]

-

Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - Frontiers . Frontiers in Microbiology. [Link]

-

Methamidophos - CORESTA . CORESTA. [Link]

-

Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed . PubMed. [Link]

-

Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Oxidative Bioactivation of Methamidophos Insecticide: Synthesis of N-Hydroxymethamidophos (A Candidate Metabolite) and Its Proposed Alternative Reactions Involving N → O Rearrangement or Fragmentation through a Metaphosphate Analogue | Chemical Research in Toxicology - ACS Publications . ACS Publications. [Link]

-

Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - NIH . National Center for Biotechnology Information. [Link]

-

Determination of methamidophos by LC-ESI-MS/MS in a fatal poisoning case . ScienceDirect. [Link]

-

The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance - MDPI . MDPI. [Link]

-

Cholinesterase inhibition – Knowledge and References - Taylor & Francis . Taylor & Francis Online. [Link]

-

Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - ResearchGate . ResearchGate. [Link]

-

Oxidative Bioactivation of Methamidophos Insecticide: Synthesis of N-Hydroxymethamidophos (A Candidate Metabolite) and Its Proposed Alternative Reactions Involving N → O Rearrangement or Fragmentation through a Metaphosphate Analogue | Chemical Research in Toxicology - ACS Publications . ACS Publications. [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

Sources

- 1. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]

- 2. coresta.org [coresta.org]

- 3. Methamidophos [fao.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 8. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]

- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for N-Methyl-methamidophos detection

An Application Guide to the Quantitative Analysis of N-Methyl-Methamidophos in Complex Matrices

Abstract

This comprehensive guide provides detailed methodologies for the detection and quantification of N-Methyl-methamidophos, commonly known as methamidophos. As a polar organophosphate insecticide, its analysis presents unique challenges, particularly in complex food and environmental matrices. This document outlines field-proven protocols for sample preparation using the QuEChERS methodology, followed by robust analytical determination via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Each section is designed to provide researchers and analytical scientists with the causal insights and procedural details necessary to develop and validate reliable, high-performance analytical methods.

Introduction: The Analytical Challenge of Methamidophos

Methamidophos ((RS)-O,S-dimethyl phosphoramidothioate) is a broad-spectrum systemic organophosphate insecticide and acaricide used to control chewing and sucking insects on a variety of crops, including potatoes, cotton, and vegetables like broccoli and cauliflower.[1] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[1] Due to toxicity concerns and potential risks to consumers and non-target organisms, its use has been severely restricted or banned in many regions, including the European Union.[1][2]

Methamidophos is also a primary metabolite of the insecticide acephate, meaning its presence in a sample can result from the degradation of a parent compound.[1] Consequently, regulatory bodies often set Maximum Residue Limits (MRLs) at the Limit of Determination (LOD) for methamidophos itself, while also accounting for its presence as a residue from acephate use.[1]

From an analytical perspective, methamidophos is a challenging analyte. Its high polarity makes it highly soluble in water, which complicates extraction from aqueous sample matrices and can lead to poor retention on traditional reversed-phase chromatography columns. When using Gas Chromatography (GC), its polarity can cause significant peak tailing and adsorption in the injector port or on the analytical column, compromising sensitivity and reproducibility.[1] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for its robust, sensitive, and specific quantification.[1]

This guide will address these challenges by providing optimized protocols that ensure efficient extraction, minimize matrix interference, and achieve reliable quantification at trace levels.

High-Efficiency Sample Preparation: The QuEChERS Method

Effective sample preparation is paramount for accurate pesticide residue analysis. It must efficiently extract the target analyte while minimizing co-extractives that can interfere with analysis and damage instrumentation. For multi-residue analysis in food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[3] It streamlines the extraction and cleanup process into two main stages.[4]

The following protocol is based on the widely adopted AOAC Official Method 2007.01.[4]

Protocol 2.1: QuEChERS Sample Preparation (AOAC 2007.01)

Objective: To extract methamidophos from a high-moisture food matrix (e.g., fruits, vegetables) and perform a dispersive solid-phase extraction (dSPE) cleanup.

Materials:

-

Homogenized Sample (e.g., tomato, pear, lettuce)

-

Acetonitrile (ACN) with 1% Acetic Acid

-

Reagent Grade Water

-

50 mL Centrifuge Tubes (with ceramic homogenizers, optional)

-

AOAC 2007.01 Extraction Salts (typically 6 g anhydrous MgSO₄, 1.5 g NaCl)

-

dSPE Cleanup Tube (typically containing 150 mg Primary Secondary Amine (PSA), 900 mg anhydrous MgSO₄)

-

Vortex Mixer

-

Centrifuge

Procedure:

-

Sample Weighing: Weigh 15 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

-

Scientist's Note: For dry samples (e.g., cereals, tea), a smaller sample size (1-5 g) is used, and the sample must be rehydrated with an appropriate amount of reagent water prior to adding the solvent. This rehydration step is critical for achieving efficient extraction.[5]

-

-

Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube.

-

Scientist's Note: Acetonitrile is chosen for its ability to effectively precipitate proteins and extract a wide range of pesticides with minimal co-extraction of lipids. The acetic acid helps to stabilize pH-sensitive pesticides.

-

-

Extraction: Cap the tube tightly and shake vigorously for 1-3 minutes. Using a mechanical shaker ensures consistency.[3]

-

Salting-Out: Add the AOAC 2007.01 extraction salt packet to the tube. The addition of magnesium sulfate and sodium chloride induces phase separation between the aqueous sample layer and the acetonitrile layer, driving the pesticides into the organic phase.

-

Second Extraction: Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation, with the acetonitrile supernatant (top layer) containing the extracted pesticides.

-

Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the supernatant to a dSPE cleanup tube.

-

Scientist's Note: The dSPE sorbents serve a critical cleanup function. Anhydrous MgSO₄ removes residual water, while PSA removes organic acids, sugars, and other polar matrix components that could interfere with the analysis.[4]

-

-

Final Cleanup & Centrifugation: Vortex the dSPE tube for 2 minutes and centrifuge at ≥3000 rcf for 5 minutes.

-

Final Extract: The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, this extract can often be analyzed directly or after dilution. For GC-MS/MS, a solvent exchange may be necessary.[4]

QuEChERS Workflow Diagram

Sources

Chiral Separation of Methamidophos Enantiomers by High-Performance Liquid Chromatography

An Application Guide and Protocol

Abstract

This technical guide provides a comprehensive methodology for the enantioselective separation of methamidophos, a chiral organophosphorus insecticide, using High-Performance Liquid Chromatography (HPLC). The biological activity and environmental degradation of many chiral pesticides are enantioselective, making the analysis of individual enantiomers critical for accurate risk assessment and regulatory compliance.[1][2] This document details a robust normal-phase HPLC method, explaining the principles of chiral recognition on polysaccharide-based stationary phases and providing a step-by-step protocol for researchers, scientists, and professionals in drug development and environmental analysis. The method is designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Significance of Enantioselectivity